1-Nitro-3-(4-(trifluoromethoxy)phenoxy)benzene
Overview
Description
1-Nitro-3-(4-(trifluoromethoxy)phenoxy)benzene is a useful research compound. Its molecular formula is C13H8F3NO4 and its molecular weight is 299.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nitration and Hydroxylation of Benzene Derivatives : Research has shown that in the presence of NO2, nitrobenzene is formed from the reaction of benzene with hydroxyl radicals. This process yields nitrobenzene depending linearly on the initial NO2 concentration (Moschonas, Danalatos, & Glavas, 1998).
Catalytic Hydroxylation of Benzene : Another study discusses the catalytic hydroxylation of benzene to phenol using various oxidants such as hydrogen peroxide, nitrous oxide, and molecular oxygen. The research emphasizes the challenges in achieving high selectivity due to the reactivity of phenol toward oxidation (Jiang, Wang, & Han, 2013).
Electrosynthesis of Related Compounds : A study on the electrosynthesis of related compounds such as 5-chloro-2-(2,4 dichloro phenoxy) benzenamine highlights the preparation of important antibacterial compounds used in cosmetic formulations (Thirunavukkarasu, 1999).
Preparation of Polyimide Films : Research into the preparation of polyimide films using compounds like 1,3-bis(4-amino-2-trifluoromethyl-phenoxy)benzene demonstrates applications in material science. These films exhibit desirable properties for various industrial applications (Fu Ju-sun, 2010).
Synthesis of Organomercury Compounds : The synthesis of organomercury compounds using derivatives of nitrobenzene, including those with trifluoromethyl groups, has been researched. These compounds have applications in various chemical synthesis processes (Deacon, O'connor, & Stretton, 1986).
Properties
IUPAC Name |
1-nitro-3-[4-(trifluoromethoxy)phenoxy]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO4/c14-13(15,16)21-11-6-4-10(5-7-11)20-12-3-1-2-9(8-12)17(18)19/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCMJVJFRUTSOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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